4-n-Propylphenyl-(2-thienyl)methanol
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Overview
Description
4-n-Propylphenyl-(2-thienyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a propyl group at the para position and a thienyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propylphenyl-(2-thienyl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-n-propylbromobenzene and magnesium in anhydrous ether.
Addition to Thiophene-2-carbaldehyde: The Grignard reagent is then reacted with thiophene-2-carbaldehyde under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-n-Propylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: 4-n-Propylphenyl-(2-thienyl)ketone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-n-Propylphenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-n-Propylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-n-Propylphenyl-(2-furyl)methanol: Similar structure but with a furan ring instead of a thienyl ring.
4-n-Propylphenyl-(2-pyridyl)methanol: Contains a pyridyl ring instead of a thienyl ring.
Uniqueness
4-n-Propylphenyl-(2-thienyl)methanol is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(4-propylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-2-4-11-6-8-12(9-7-11)14(15)13-5-3-10-16-13/h3,5-10,14-15H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUZLGCJDISQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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